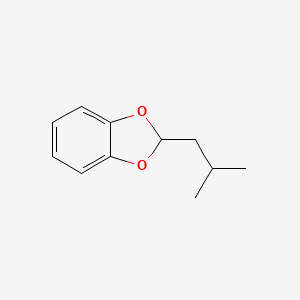

2-(2-Methylpropyl)-2H-1,3-benzodioxole

CAS No.: 922524-33-2

Cat. No.: VC18996340

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922524-33-2 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 2-(2-methylpropyl)-1,3-benzodioxole |

| Standard InChI | InChI=1S/C11H14O2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8,11H,7H2,1-2H3 |

| Standard InChI Key | QSPFJJQGKCMEBY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1OC2=CC=CC=C2O1 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(2-Methylpropyl)-2H-1,3-benzodioxole belongs to the benzodioxole class, featuring a benzene ring fused to a 1,3-dioxole moiety. The isobutyl substituent at position 2 introduces steric bulk and enhances lipophilicity. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 922524-33-2 | |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| IUPAC Name | 2-(2-methylpropyl)-1,3-benzodioxole | |

| SMILES | CC(C)CC1OC2=CC=CC=C2O1 |

Spectral Data

-

NMR: The ¹H NMR spectrum (DMSO-d₆) shows signals for the isobutyl group (δ 1.0–1.2 ppm, methyl protons) and aromatic protons (δ 6.8–7.2 ppm) .

-

Mass Spectrometry: HRMS confirms a molecular ion peak at m/z 178.0994 (calculated for C₁₁H₁₄O₂) .

Synthesis and Industrial Preparation

Synthetic Pathways

While no direct synthesis is documented, analogous benzodioxoles are synthesized via:

-

Continuous Acylation: A recyclable heterogeneous catalyst enables efficient acylation of 1,3-benzodioxole precursors, achieving 13.0 g product/g catalyst productivity.

-

Halogen Displacement: Reactions between catechol derivatives and dihalomethanes under basic conditions, as seen in 1,3-benzodioxole synthesis .

Optimization Challenges

Traditional batch methods face low yields (<5%) due to oily intermediates and reliance on silica-gel chromatography . Continuous processes mitigate these issues, enhancing selectivity and scalability.

Physicochemical Properties

Key Parameters

| Property | Value | Source |

|---|---|---|

| logP (XLogP3-AA) | 3.5 | |

| Rotatable Bonds | 2 | |

| Polar Surface Area | 18.5 Ų | |

| Hydrogen Bond Acceptors | 2 |

Solubility and Stability

-

Water Solubility: Predicted LogSw = -3.78 (highly lipophilic) .

-

Stability: Benign under standard storage conditions (4°C, inert atmosphere).

Applications in Drug Discovery

Screening Libraries

-

Target Identification: Included in ChemDiv’s TIPS Library (27,612 compounds) for phenotypic screening .

-

Lead Optimization: The isobutyl group’s stereoelectronic properties make it a candidate for fragment-based drug design .

Industrial Relevance

-

Scalable Synthesis: Continuous-flow methodologies reduce reaction times from hours to minutes, critical for high-throughput production.

Analytical Characterization

Chromatographic Methods

-

HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.

-

GC-MS: Electron ionization (70 eV) yields characteristic fragments at m/z 91 (tropylium ion) and 135 (benzodioxole ring) .

Spectroscopic Techniques

Future Directions

Research Priorities

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

-

SAR Exploration: Modify the isobutyl chain to enhance COX-2 selectivity or aqueous solubility .

Technological Integration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume